molecular formula C17H11ClO5 B11961287 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)- CAS No. 137988-10-4

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)-

Cat. No.: B11961287
CAS No.: 137988-10-4
M. Wt: 330.7 g/mol
InChI Key: QCOTUFUZJRIASD-UHFFFAOYSA-N
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Description

The compound "4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)-" is a benzopyran-4-one derivative characterized by a 4-chlorophenoxy substituent at position 3 and an acetyloxy group at position 7. Benzopyran-4-ones (chromones) are heterocyclic scaffolds with broad applications in medicinal chemistry, materials science, and agrochemical research due to their diverse biological activities and tunable electronic properties .

Properties

CAS No.

137988-10-4

Molecular Formula

C17H11ClO5

Molecular Weight

330.7 g/mol

IUPAC Name

[3-(4-chlorophenoxy)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C17H11ClO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3

InChI Key

QCOTUFUZJRIASD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the chromen-4-one intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the hydroxyl group on the chromen-4-one core with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenoxy group.

Major Products

The major products formed from these reactions include quinones, chroman-4-one derivatives, and various substituted chromen-4-one compounds.

Scientific Research Applications

3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among benzopyran-4-one derivatives include substituents at positions 3 and 7, which influence electronic properties, solubility, and bioactivity. Below is a comparative analysis based on the provided evidence:

Table 1: Comparison of Structural and Physical Properties

Compound Name (CAS) Substituent at Position 3 Substituent at Position 7 Molecular Formula Molecular Weight Key Properties/Applications Reference
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenyl)-6-ethyl- (106445-86-7) 4-Chlorophenyl Acetyloxy C₁₉H₁₅ClO₄ 342.773 Lipophilic; potential agrochemical use due to chloro group
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(2,4-dichlorophenoxy)- (ChemSpider ID: 852744) 2,4-Dichlorophenoxy Acetyloxy C₁₇H₁₀Cl₂O₅ 365.162 Higher electronegativity; enhanced reactivity in electrophilic substitutions
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(3-methoxyphenoxy)- (88100-93-0) 3-Methoxyphenoxy Acetyloxy C₁₈H₁₄O₆ 326.30 Improved solubility due to methoxy group; potential antioxidant activity
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-3-(4-methoxyphenyl)- (54443-59-3) 4-Methoxyphenyl Bis(acetyloxy) C₂₀H₁₆O₇ 368.34 Increased steric hindrance; possible fluorescence applications
Neobavaisoflavone (41060-15-5) 4-Hydroxy-3-(3-methyl-2-butenyl)phenyl Hydroxy C₂₀H₁₈O₄ 322.35 Natural product; anti-inflammatory properties
Key Findings from Comparative Studies

Electronic Effects: Chlorinated derivatives (e.g., 4-chlorophenyl or dichlorophenoxy) exhibit increased lipophilicity and electron-withdrawing effects, enhancing stability in hydrophobic environments. This property is advantageous in pesticide formulations . Methoxy or hydroxy groups (e.g., 3-methoxyphenoxy or neobavaisoflavone) improve water solubility and hydrogen-bonding capacity, making them suitable for pharmaceutical applications .

Synthetic Accessibility :

  • Bromination and acetylation methods (e.g., synthesis of 7-acetyloxy-4-bromomethyl derivatives in ) are common for functionalizing the benzopyran-4-one core. The presence of electron-withdrawing groups (e.g., Cl) can direct regioselectivity in substitution reactions .

Acetyloxy groups at position 7 (as in 88100-93-0) may serve as prodrug moieties, enhancing bioavailability through metabolic hydrolysis .

Biological Activity

Introduction

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)-, also known as [3-(4-chlorophenoxy)-4-oxochromen-7-yl] acetate , is a synthetic organic compound belonging to the benzopyran family. This compound exhibits a unique chromenone structure characterized by a fused benzene and pyran ring system, which is modified by an acetyloxy group at the 7-position and a chlorophenoxy group at the 3-position. The combination of these functional groups significantly influences its biological activities and potential therapeutic applications.

  • Molecular Formula : C17H14ClO4
  • Molecular Weight : Approximately 320.74 g/mol
  • CAS Number : 137988-10-4

The biological activity of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)- is largely attributed to its interaction with various molecular targets and signaling pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antioxidant Activity : It may enhance the body's antioxidant defenses by modulating pathways related to oxidative stress.
  • Cell Proliferation : The compound has been shown to affect cell cycle regulation, promoting apoptosis in cancer cells.

Biological Activities

Research indicates that compounds related to benzopyranones exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and cervical cancer cells.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
  • Antioxidant Effects : The compound may scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage.

Anticancer Activity

A study investigated the effects of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)- on human breast cancer cell lines (e.g., T47D). The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of approximately 5 µM, indicating significant cytotoxicity against T47D cells.
  • Mechanism : Apoptosis was confirmed through flow cytometry, revealing an increase in early apoptotic cells after treatment.

Anti-inflammatory Activity

Another study focused on its anti-inflammatory properties using murine models:

  • Inflammatory Markers : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels.
  • Histological Analysis : Tissue samples showed decreased infiltration of inflammatory cells compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4H-1-Benzopyran-4-one, 7-acetyloxy-3-(4-nitrophenoxy)Nitro group instead of chloroPotentially higher reactivity due to nitro group
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)Two acetyloxy groupsIncreased hydrophilicity and possible solubility benefits
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(phenoxy)Simple phenoxy groupBroader applicability in biological systems

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